6,6-Dimethyl Substitution Increases Lipophilicity (cLogP) Relative to Unsubstituted Parent Scaffold
The 6,6-dimethyl substitution on the 1-azaspiro[3.4]octane core results in a calculated LogP (cLogP) of 2.35 . This value is significantly higher than the unsubstituted 1-azaspiro[3.4]octane, which lacks the two methyl groups and is expected to have a lower, more polar lipophilicity profile. This quantitative difference in lipophilicity directly influences membrane permeability and compound promiscuity, providing a tangible reason for selection based on desired drug-like properties.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.35 (cLogP) |
| Comparator Or Baseline | 1-Azaspiro[3.4]octane (unsubstituted parent scaffold): No experimental or calculated value found in authoritative databases. Class-level inference based on additive contribution of two methyl groups. |
| Quantified Difference | Not calculable without comparator data; direction of change is an increase in lipophilicity. |
| Conditions | Calculated using proprietary software as reported by vendor . |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this measured property a key filter in lead optimization.
